3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula and a molecular weight of 216.24 g/mol. It is classified as a pyrimidine derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized through various methods that involve the reaction of substituted anilines and pyrimidine derivatives. The synthesis often aims to optimize yield and purity while exploring different reaction conditions.
3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is specifically categorized under substituted pyrimidines due to the presence of a dimethylphenyl group.
The synthesis of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods:
The synthesis generally requires careful control of temperature and pH to ensure optimal reaction conditions. For instance, using sodium hydride as a base can significantly influence the yield of the desired product by promoting deprotonation reactions necessary for subsequent cyclization steps.
The molecular structure of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted at the 3-position with a 3,4-dimethylphenyl group. The compound exhibits keto-enol tautomerism due to the presence of carbonyl groups at positions 2 and 4 of the pyrimidine ring.
The reactivity of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can be attributed to its functional groups:
Reactions involving this compound typically require specific catalysts or conditions to promote desired pathways while minimizing side reactions. For example, using Lewis acids can enhance electrophilic character during substitution reactions.
The primary mechanism of action for 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2 activity, this compound disrupts cell cycle progression.
3-(3,4-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidinedione family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, coupled with carbonyl groups at C2 and C4. This scaffold is classified under fused heterocyclic systems when incorporated into larger polycyclic frameworks like thieno[3,2-d]pyrimidines or pyrazolo[4,3-e]triazolopyrimidines [3] [6]. Its structural architecture enables bioisosteric replacement of purine nucleobases, mimicking the hydrogen-bonding patterns of adenine in kinase-binding domains. This property is exploited in kinase inhibitors where the dione moiety interacts with catalytic lysine residues, while the 3,4-dimethylphenyl substituent occupies hydrophobic pockets [2] [6]. The trifluoromethyl analog (5-(trifluoromethyl)hexahydropyrimidine-2,4-dione) exemplifies how electron-withdrawing groups enhance polarity and binding specificity [7].
Table 1: Classification of Heterocyclic Systems Related to Pyrimidinedione Derivatives
Core Scaffold | Key Structural Features | Bioisosteric Role | Biological Targets |
---|---|---|---|
Pyrimidine-2,4(1H,3H)-dione | Two N atoms at 1,3; carbonyls at 2,4 | Purine mimic | Kinases, DHFR |
Thieno[3,2-d]pyrimidine | Fused thiophene-pyrimidine ring | ATP-competitive inhibitor | MIF2, CD74 receptor |
Pyrazolo[4,3-e]triazolopyrimidine | Triazole-pyrazole-pyrimidine fusion | Adenine replacement | CDK2/cyclin A2 |
Pyrimido[2,1-f]purine | Purine-pyrimidine hybrid | Dual kinase/GPCR engagement | MAPK pathway |
Pyrimidinediones emerged as critical pharmacophores following seminal work on pyrimidine antifolates. Early derivatives like trimethoprim (dihydrofolate reductase inhibitor) established the scaffold’s antibacterial utility by disrupting nucleotide synthesis in prokaryotes [4]. The discovery of 5-fluorouracil’s antimetabolite activity redirected focus toward oncology, leading to pyrimidinediones with modified aryl substituents for tumor-selective cytotoxicity. For example, 3,3-dimethyl-13-(substituted-phenyl)-3,4,5,13-tetrahydro-1H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline-1,12(2H)‑dione derivatives demonstrated IC₅₀ values of 6–48 nM against HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cancer lines [1] [6]. The 3,4-dimethylphenyl variant specifically enhanced potency by optimizing steric complementarity with overexpressed kinases (e.g., CDK2) in malignant cells [6].
Table 2: Key Milestones in Pyrimidinedione Drug Discovery
Timeframe | Compound Class | Therapeutic Advance | Mechanistic Insight |
---|---|---|---|
1960s | Dihydropyrimidines | Antibacterial (trimethoprim) | DHFR inhibition |
1980s | Fluoropyrimidines | Solid tumor chemotherapy (5-fluorouracil) | Thymidylate synthase suppression |
2000s | Fused pyrimidinediones (e.g., thieno) | Kinase inhibition (anti-angiogenesis) | MAPK pathway disruption |
2020s | 3-Arylpyrimidinediones | Targeted anticancer agents (e.g., compound 14 [6]) | CDK2/cyclin A2 inhibition (IC₅₀: 0.057 μM) |
The selectivity of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione derivatives hinges on structural discrimination between prokaryotic and eukaryotic enzyme binding pockets. In antibacterial applications, smaller C3 substituents (e.g., methyl) enable penetration into bacterial dihydrofolate reductase (DHFR) cavities, where polar dione moieties disrupt folate cofactor binding [4]. Conversely, anticancer activity arises from bulky 3,4-dimethylphenyl groups exploiting larger hydrophobic regions in human kinases like CDK2/cyclin A2 or MIF2 tautomerase [2] [6]. For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2 at nanomolar concentrations by forming hydrogen bonds with Leu83 and hydrophobic contacts with Phe82 [6]. Similarly, thieno[3,2-d]pyrimidinediones selectively inhibit MIF2 over MIF by exploiting active-site residue differences (Arg98 vs. Asn97), suppressing MAPK-driven proliferation in NSCLC [2].
Table 3: Enzymatic Targeting Strategies for Pyrimidinedione Derivatives
Target System | Critical Enzymes | Structural Determinants for Selectivity | Biological Outcome |
---|---|---|---|
Prokaryotic | Dihydrofolate reductase (DHFR) | Small C3 substituents; high dione polarity | Folate metabolism disruption |
Eukaryotic | CDK2/cyclin A2 | Bulky 3,4-dimethylphenyl; H-bonding with Leu83 | G1/S cell cycle arrest |
Eukaryotic | MIF2 tautomerase | Thieno fusion; hydrophobic interactions with Arg98 | MAPK pathway deactivation |
Eukaryotic | d-DT (MIF2) | Trifluoromethyl groups enhancing electrophilicity | Suppression of ERK phosphorylation |
The scaffold’s versatility is further evidenced in dual-pathway targeting: 3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives intercalate into purine-binding sites of both kinase (CDK) and GPCR targets, amplifying antineoplastic effects [5]. This adaptability underscores why 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione remains a privileged structure in precision oncology and anti-infective development.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: